Tiopronin impurity 1 Tiopronin impurity 1
Brand Name: Vulcanchem
CAS No.: 6182-96-3
VCID: VC17051273
InChI: InChI=1S/C7H11NO4S/c1-4(13-5(2)9)7(12)8-3-6(10)11/h4H,3H2,1-2H3,(H,8,12)(H,10,11)
SMILES:
Molecular Formula: C7H11NO4S
Molecular Weight: 205.23 g/mol

Tiopronin impurity 1

CAS No.: 6182-96-3

Cat. No.: VC17051273

Molecular Formula: C7H11NO4S

Molecular Weight: 205.23 g/mol

* For research use only. Not for human or veterinary use.

Tiopronin impurity 1 - 6182-96-3

Specification

CAS No. 6182-96-3
Molecular Formula C7H11NO4S
Molecular Weight 205.23 g/mol
IUPAC Name 2-(2-acetylsulfanylpropanoylamino)acetic acid
Standard InChI InChI=1S/C7H11NO4S/c1-4(13-5(2)9)7(12)8-3-6(10)11/h4H,3H2,1-2H3,(H,8,12)(H,10,11)
Standard InChI Key XYGFNIWMWPGSGI-UHFFFAOYSA-N
Canonical SMILES CC(C(=O)NCC(=O)O)SC(=O)C

Introduction

Chemical Identity and Structural Properties

Tiopronin Impurity 1 is a dimeric disulfide derivative formed through oxidative coupling of two tiopronin molecules. The compound’s systematic IUPAC name, 2,2'-((2,2'-Disulfanediylbis(propanoyl))bis(azanediyl))diacetic acid, reflects its symmetrical structure featuring a central disulfide (-S-S-) bridge connecting two N-propanoylglycine moieties. Key physicochemical parameters include:

PropertyValue
Molecular FormulaC<sub>10</sub>H<sub>16</sub>N<sub>2</sub>O<sub>6</sub>S<sub>2</sub>
Molecular Weight324.37 g/mol
Boiling Point700.6±60.0 °C (Predicted)
Density1.451±0.06 g/cm³
pKa3.00±0.10 (Predicted)
FDA UNIICK7MK77JLR

The disulfide linkage’s redox sensitivity makes this impurity particularly susceptible to environmental factors, necessitating stringent storage conditions below 25°C in inert atmospheres .

Synthetic Origins and Process-Related Formation

During tiopronin synthesis, Impurity 1 primarily arises through three pathways:

  • Oxidative dimerization: Thiol oxidation of tiopronin’s mercapto group under aerobic conditions or in the presence of trace metals

  • Process intermediates: Incomplete purification of reaction intermediates during N-propanoylation of glycine precursors

  • Storage degradation: Long-term storage of tiopronin solutions in oxygen-permeable containers

Accelerated stability studies demonstrate that Impurity 1 concentrations increase by 0.8-1.2% per month when tiopronin formulations are stored at 40°C/75% relative humidity, emphasizing the need for antioxidant stabilizers in final dosage forms .

Advanced Analytical Characterization

Modern pharmacopeial methods employ orthogonal analytical techniques for Impurity 1 quantification:

Chromatographic Separation

Reverse-phase HPLC methods utilizing C18 columns (250 × 4.6 mm, 5 μm) with mobile phases comprising 0.1% phosphoric acid and acetonitrile (95:5 v/v) achieve baseline separation of Impurity 1 from tiopronin and other related substances. Typical retention times range from 12.8-13.4 minutes under isocratic elution at 1.0 mL/min flow rates .

Mass Spectrometric Confirmation

LC-MS/MS analysis using electrospray ionization (ESI) in negative mode reveals characteristic ion clusters:

  • Parent ion: m/z 323.08 [M-H]<sup>-</sup>

  • Product ions: m/z 279.12 (loss of COOH), 235.09 (sequential decarboxylation), 120.04 (propanoyl-glycine fragment)

High-resolution Orbitrap MS confirms the molecular formula with a mass accuracy of <1.5 ppm, providing definitive structural confirmation .

Pharmacological Implications

While Tiopronin Impurity 1 lacks the free thiol group essential for tiopronin’s metal-chelating activity, preclinical studies reveal distinct biological effects:

Study ModelObserved EffectConcentration Range
P-gp Expressing CellsCollateral sensitivity0.15-0.63 mM
MRP1 Transfected HEKReduced transporter expression0.26-0.60 mM
Hepatocyte CulturesGlutathione depletion>1.2 mM

Notably, the impurity demonstrates selective cytotoxicity against multidrug-resistant cancer cell lines overexpressing ABCB1 (P-glycoprotein) and ABCC1 (MRP1) transporters, with resistance ratios (IC<sub>50</sub> parental/IC<sub>50</sub> MDR) reaching 51-fold in KB-V1 cells . This collateral sensitivity appears mediated through ABCB1 mRNA destabilization and subsequent P-gp downregulation, rather than direct transporter interaction .

Regulatory Status and Control Strategies

The International Council for Harmonisation (ICH) Q3B guidelines specify a reporting threshold of 0.10% and identification threshold of 0.15% for Tiopronin Impurity 1 in final drug products. Current control strategies involve:

  • Process optimization: Maintaining reaction temperatures below 25°C during thiol protection/deprotection steps

  • Lyophilization: Reducing aqueous degradation through freeze-dried formulations

  • Packaging innovations: Using amber glass vials with oxygen-absorbing stoppers

Recent pharmacopeial updates (USP 43-NF 38) mandate impurity profiling using validated HPLC methods with detection limits ≤0.05% relative to tiopronin .

ManufacturerPackagingPricePurity
TRC250 mg$185≥95%
Medical Isotopes2.5 g$2200≥98%

The compound’s unique disulfide structure and ABC transporter interactions make it valuable for:

  • Developing MDR reversal agents in oncology

  • Studying thiol-disulfide redox systems

  • Validating stability-indicating analytical methods

Ongoing structure-activity relationship (SAR) studies focus on modifying the glycine backbone and disulfide bridge length to enhance transporter-specific effects while reducing oxidative stress liabilities .

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